molecular formula C19H14N2O2 B14445363 2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-62-5

2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole

Cat. No.: B14445363
CAS No.: 76145-62-5
M. Wt: 302.3 g/mol
InChI Key: BCZVWNPRPXIWEG-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety fused with a naphthoimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves multi-step organic reactions. One common method involves the condensation of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with a suitable naphthoimidazole precursor under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

76145-62-5

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-methylbenzo[e]benzimidazole

InChI

InChI=1S/C19H14N2O2/c1-21-15-8-6-12-4-2-3-5-14(12)18(15)20-19(21)13-7-9-16-17(10-13)23-11-22-16/h2-10H,11H2,1H3

InChI Key

BCZVWNPRPXIWEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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